5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline
Overview
Description
The compound 5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, a piperazine ring, and functional groups like nitro and sulfonyl, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of an aromatic compound to introduce the nitro group, followed by sulfonylation to attach the sulfonyl group. The piperazine ring is then introduced through a nucleophilic substitution reaction. Finally, the phenylethylamine moiety is attached via a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under suitable conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of sulfides from sulfonyl groups.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its functional groups.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular pathways. For example, the nitro group could participate in redox reactions, while the sulfonyl group might interact with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- (4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(1-phenylethyl)amine
- (5-{4-[(2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(1-phenylethyl)amine
Uniqueness
The unique combination of functional groups in 5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline provides distinct chemical properties and reactivity compared to similar compounds. Its specific arrangement of aromatic rings, piperazine, nitro, and sulfonyl groups allows for unique interactions and applications in various fields.
Properties
IUPAC Name |
5-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S/c1-19-9-11-24(17-20(19)2)35(33,34)29-15-13-28(14-16-29)23-10-12-26(30(31)32)25(18-23)27-21(3)22-7-5-4-6-8-22/h4-12,17-18,21,27H,13-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOAXDDMDKYMPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.